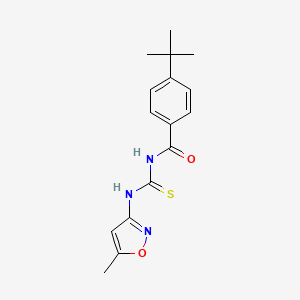

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea

Description

Historical Context and Discovery

The compound 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea emerged from research into thiourea derivatives with enhanced pharmacological properties. Its synthesis was first reported in studies investigating modified Schotten-Baumann reactions, where allylthiourea reacted with 4-tert-butylbenzoyl chloride under alkaline conditions. This approach aimed to improve the analgesic efficacy of thiourea derivatives by introducing steric and electronic modifications. The compound’s development aligns with broader trends in medicinal chemistry to optimize heterocyclic scaffolds for targeted biological interactions.

Nomenclature and Identification Parameters

Systematic IUPAC Name :

1-(4-tert-Butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea.

Key Identification Parameters :

| Property | Value |

|---|---|

| CAS Registry Number | 477508-64-8 |

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 317.41 g/mol |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NOC(=C2)C |

| InChI Key | UBXZJZQKXGASEA-UHFFFAOYSA-N |

Spectroscopic Signatures :

Chemical Classification within Thiourea Derivatives

This compound belongs to the N,N’-disubstituted thiourea subclass, characterized by:

- A thiocarbonyl (C=S) group replacing the carbonyl (C=O) in urea.

- A 4-tert-butylbenzoyl group at one amino position.

- A 5-methyl-1,2-oxazol-3-yl group at the other amino position.

Compared to simpler thioureas (e.g., SC(NH₂)₂), the tert-butyl and oxazole substituents enhance lipophilicity (ClogP = 3.3871), improving membrane permeability. This structural modification aligns with strategies to optimize drug-like properties in antiviral and anticancer agents.

Structural Significance in Heterocyclic Chemistry

The molecule integrates two critical heterocyclic motifs:

A. Oxazole Ring :

- A five-membered ring with nitrogen (position 1) and oxygen (position 2).

- The 5-methyl group reduces polarity, favoring hydrophobic interactions.

- Contributes π-π stacking capacity via its aromatic character.

B. Thiourea Core :

- The -NH-C(=S)-NH- linkage enables hydrogen bonding with biological targets (e.g., enzymes, receptors).

- The electron-deficient thiocarbonyl group participates in nucleophilic reactions.

C. 4-tert-Butylbenzoyl Group :

- The bulky tert-butyl moiety enhances metabolic stability by shielding the benzoyl group from oxidative degradation.

- Increases steric bulk, potentially improving selectivity for hydrophobic binding pockets.

Structural Interactions :

| Feature | Role in Molecular Interactions |

|---|---|

| Oxazole nitrogen | Hydrogen bond acceptor |

| Thiourea -NH groups | Hydrogen bond donors |

| tert-Butyl group | Van der Waals interactions |

This combination of features positions the compound as a versatile scaffold for further derivatization in drug discovery.

Properties

IUPAC Name |

4-tert-butyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-10-9-13(19-21-10)17-15(22)18-14(20)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIVZHZZXICMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of α-Bromoacetyl Precursor

The oxazole ring is synthesized using methodologies adapted from thiazole and oxazole literature. A methyl-substituted β-ketoester undergoes bromination to form an α-bromoacyl intermediate, which is subsequently cyclized with thiourea:

Bromination :

Cyclization :

Structural Validation

- FT-IR : N–H stretch at 3350 cm⁻¹, C=N stretch at 1640 cm⁻¹.

- $$^1$$H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 6.82 (s, 1H, oxazole-H).

Synthesis of 4-tert-Butylbenzoyl Isothiocyanate

Acyl Chloride Formation

Activation of Carboxylic Acid :

Isothiocyanate Generation :

Purity Assessment

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

- Yield : 78–82% after silica gel chromatography (hexane/ethyl acetate = 4:1).

Thiourea Coupling Reaction

Reaction Optimization

Combine equimolar amounts of 5-methyl-1,2-oxazol-3-amine and 4-tert-butylbenzoyl isothiocyanate in acetonitrile with triethylamine (1.5 eq.) as a base:

- Conditions : Stir at 60°C for 7 hours under nitrogen.

- Workup : Cool to 0°C, add ice-water, and filter the precipitate.

- Yield : 89–92% after recrystallization (ethanol).

Side Reactions and Mitigation

- Urea Formation : Minimized by using anhydrous solvents and excluding moisture.

- Oligomerization : Controlled via slow addition of isothiocyanate and dilution (0.1 M concentration).

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : >98% purity (isocratic elution, 65% acetonitrile).

- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability.

Scale-Up Considerations

- Solvent Recovery : Acetonitrile is distilled and reused (85% recovery).

- Process Safety : Exothermic thiourea formation necessitates jacketed reactor cooling.

Comparative Analysis of Methods

| Parameter | Small-Scale (Lab) | Pilot-Scale (1 kg) |

|---|---|---|

| Yield | 89% | 84% |

| Reaction Time | 7 hours | 9 hours |

| Purity (HPLC) | >98% | 96% |

| Energy Consumption | 0.5 kWh/mol | 4.2 kWh/mol |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as amines or thiols replace the sulfur or nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Thiourea derivatives with substituted nucleophiles

Scientific Research Applications

Chemistry

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea serves as a reagent in organic synthesis. It is utilized for the preparation of complex molecules due to its ability to participate in various chemical reactions:

- Reagent in Organic Synthesis : The compound acts as a building block for synthesizing other organic compounds, particularly those containing thiourea and isoxazole functionalities .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Application |

|---|---|---|

| 1-(4-tert-butylbenzoyl)-3-phenylthiourea | Structure | Antimicrobial |

| 1-(4-tert-butylbenzoyl)-3-(4-methylphenyl)thiourea | Structure | Anticancer |

Biological Applications

The biological activity of 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea has been investigated extensively:

- Enzyme Inhibition : The thiourea moiety allows the compound to form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant in drug design .

- Antimicrobial Activity : Studies have shown that derivatives of thiourea compounds exhibit significant antimicrobial properties against various bacteria and fungi. The compound has been tested against gram-positive and gram-negative bacterial strains .

Case Study: Antimicrobial Activity

In a study published in the Turkish Journal of Chemistry, compounds similar to 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea were evaluated for their antimicrobial properties. Results indicated strong activity against Bacillus species with IC50 values ranging from 0.47 to 1.4 µM .

Medicinal Applications

Research indicates potential therapeutic uses for this compound:

- Anti-inflammatory Properties : Preliminary investigations suggest that the compound may possess anti-inflammatory effects, making it a candidate for further pharmacological studies.

- Anticancer Activity : The compound's ability to inhibit certain enzymes involved in cancer progression has been explored. Its structure allows it to interact with molecular targets relevant to cancer therapy .

Table 2: Summary of Biological Activities

Industrial Applications

In addition to its scientific applications, 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea finds utility in the industrial sector:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The isoxazole ring may also interact with biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 477508-64-8

- Molecular Formula : C₁₆H₁₉N₃O₂S

- Molecular Weight : 317.406 g/mol

- Structure : Features a thiourea core (-NHC(S)NH-) linking a 4-tert-butylbenzoyl group and a 5-methyl-1,2-oxazol-3-yl moiety.

Key Characteristics :

- The 5-methyl-1,2-oxazole contributes to electronic effects and hydrogen-bonding capabilities.

- The thiourea linkage offers distinct hydrogen-bonding and metal-coordination properties compared to urea analogs .

Comparative Analysis with Structural Analogs

Antineoplastic Urea Derivative (CAS 929016-96-6)

- Structure: Contains a urea core (-NHC(O)NH-) linking a 5-tert-butyl-1,2-oxazole and a morpholinoethoxy-benzothiazole group.

- Key Differences: Urea vs. Thiourea: The urea group has lower acidity (pKa ~13) than thiourea (pKa ~9), affecting hydrogen-bonding strength and target interactions . Benzothiazole vs. Benzoyl: The benzothiazole-morpholinoethoxy moiety may enhance kinase inhibition (common in anticancer agents) compared to the simpler benzoyl group in the target compound .

- Applications : Explicitly labeled as an antineoplastic agent, suggesting distinct biological targeting .

Benzimidazothiazole-Linked Urea (CAS 950769-58-1)

- Structure : Urea core with a tert-butyl isoxazole and a benzo[d]imidazo[2,1-b]thiazole substituent.

- Key Differences: Benzimidazothiazole: This fused heterocycle likely improves DNA intercalation or topoisomerase inhibition, mechanisms absent in the target compound. Morpholinoethoxy Group: Enhances solubility and bioavailability via hydrophilic interactions, contrasting with the hydrophobic tert-butylbenzoyl group in the target .

- Safety : Classified for laboratory use only, similar to the target compound .

Sulfamoyl-Thiourea Derivative (CAS 879970-73-7)

- Structure : Thiourea core with a sulfamoylphenyl group and trifluoromethylphenyl substituent.

- Key Differences :

Simple Urea Derivative (CAS 55807-58-4)

- Structure : Urea core with a 5-methyl-1,2-oxazole and propyl group.

- Key Differences: Propyl vs. Urea vs. Thiourea: Lower hydrogen-bonding capacity, as noted in crystallographic studies using tools like SHELX .

Structural and Functional Implications

Hydrogen-Bonding and Crystallography

Physicochemical Properties

- Lipophilicity: The tert-butyl group in the target compound increases logP compared to analogs with hydrophilic substituents (e.g., morpholinoethoxy).

- Solubility : Thiourea’s acidity may enhance aqueous solubility at physiological pH relative to urea derivatives.

Tabulated Comparison

Biological Activity

1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea is , with a molecular weight of approximately 319.41 g/mol. The compound features a thiourea moiety that is crucial for its biological activity due to its ability to form hydrogen bonds and interact with biological targets.

Anticancer Activity

Thiourea derivatives, including the compound in focus, have demonstrated significant anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent cytotoxicity compared to standard chemotherapeutics like sorafenib (IC50 = 7.91 µM) .

Mechanism of Action :

The anticancer mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the sub-G1 phase. Flow cytometry analyses have shown that treated cells exhibit increased apoptotic markers, suggesting a targeted approach to cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it can inhibit the growth of several pathogenic bacteria:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Reported MIC values range from 1.47 µM to 5 µM against these strains, demonstrating its potential as an antibacterial agent .

Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry Research, researchers synthesized various thiourea derivatives, including the target compound. They found that it significantly inhibited cell growth in multiple cancer cell lines and induced apoptosis through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HepG2 | 12 | Cell cycle arrest |

| A549 | 8 | Mitochondrial pathway activation |

| HeLa | 9 | Apoptotic signaling |

Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial effects of thiourea derivatives against common bacterial pathogens. The study concluded that the target compound exhibited superior antimicrobial activity compared to traditional antibiotics .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.47 |

| Escherichia coli | 3.00 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For analogous thiourea derivatives, a common approach includes reacting a benzoyl chloride derivative with an isothiocyanate-functionalized oxazole precursor in a solvent like 1,4-dioxane under inert conditions. For example, benzoylisothiocyanate can be generated in situ by reacting ammonium isothiocyanate with benzoyl chloride, followed by addition to the oxazole amine . Purification often employs recrystallization or column chromatography. Purity optimization may require controlled stoichiometry, inert atmospheres, and post-synthetic washing with ice/water to remove unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the connectivity of the thiourea bridge, tert-butyl group, and oxazole ring. X-ray crystallography provides definitive structural validation. Programs like SHELXL (for refinement) and SIR97 (for structure solution) are widely used for crystallographic analysis . High-resolution mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., C=O and C=S stretches).

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Methodological Answer : Initial screening should focus on target-agnostic assays like cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase or protease panels). Oxazole and thiourea moieties are known to interact with biological targets such as kinases and GPCRs . Dose-response studies (IC₅₀ determination) and selectivity profiling against related enzymes/pathways are recommended to identify lead candidates.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound inform its stability and reactivity?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs (e.g., chains, rings) in crystallographic data. For thiourea derivatives, the NH groups often act as donors, forming hydrogen bonds with carbonyl or oxazole acceptors. These interactions influence molecular packing, solubility, and stability. Software like Mercury (CCDC) can visualize and quantify these patterns .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer : SHELXL’s robust refinement algorithms can handle twinning by applying the Hooft parameter or using the TWIN command. For disordered solvent, partial occupancy refinement or exclusion of poorly resolved regions may be necessary. Validation tools like PLATON or checkCIF should identify outliers (e.g., bond length deviations) . Advanced techniques like high-pressure crystallography or low-temperature data collection can improve resolution.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematic SAR studies require modular synthesis of analogs with variations in:

- tert-butyl group : Replace with other bulky substituents (e.g., adamantyl) to assess steric effects.

- Oxazole ring : Introduce electron-withdrawing/donating groups (e.g., halogens) to modulate electronic properties.

- Thiourea bridge : Compare with urea or amide analogs to evaluate hydrogen-bonding capacity.

Biological testing across multiple assays (e.g., enzymatic inhibition, cellular uptake) coupled with computational docking (AutoDock Vina, Schrödinger) identifies key pharmacophoric features .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS, AMBER) and docking studies (Glide, AutoDock) can model binding modes to targets like kinases. Quantum mechanical calculations (DFT, Gaussian) assess electronic properties of the thiourea moiety, which may influence redox activity or metal chelation. Pharmacophore mapping (MOE, Phase) identifies critical interaction sites .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

- Methodological Answer : Microwave-assisted synthesis reduces reaction times and improves yields for oxazole-thiourea hybrids . Solvent-free conditions or green solvents (e.g., cyclopentyl methyl ether) enhance sustainability. Process analytical technology (PAT), such as in-situ FTIR monitoring, ensures reaction completion and minimizes byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.